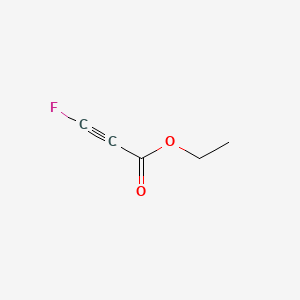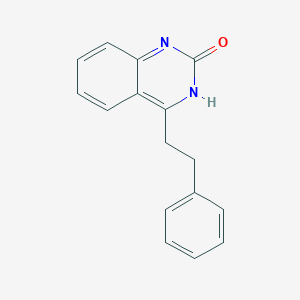
8-nitro-3H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-nitro-3H-quinoxalin-2-one: is a nitrogen-containing heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of a nitro group at the 8th position of the quinoxalinone ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-3H-quinoxalin-2-one typically involves the nitration of quinoxalin-2-one derivatives. One common method is the reaction of quinoxalin-2-one with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. The use of microreactors and photoredox catalysis can be employed to achieve high yields and shorter reaction times. These methods are environmentally benign and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions: 8-nitro-3H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Reduction: 8-amino-3H-quinoxalin-2-one.
Substitution: Various substituted quinoxalin-2-one derivatives.
Cyclization: Fused ring quinoxalinone derivatives.
科学的研究の応用
Chemistry: 8-nitro-3H-quinoxalin-2-one is used as a building block in organic synthesis
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, this compound is investigated for its potential as a drug candidate. It is studied for its effects on various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of materials with specific properties, such as semiconductors and polymers. Its unique structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of 8-nitro-3H-quinoxalin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of receptor activities, resulting in various biological effects.
類似化合物との比較
3-nitroquinoxalin-2-one: Similar structure but with the nitro group at the 3rd position.
8-amino-3H-quinoxalin-2-one: The amino derivative of 8-nitro-3H-quinoxalin-2-one.
3,4-dihydroquinoxalin-2-one: Lacks the nitro group but shares the quinoxalinone core structure.
Uniqueness: this compound is unique due to the presence of the nitro group at the 8th position, which imparts distinct reactivity and biological activities. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H5N3O3 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC名 |
8-nitro-3H-quinoxalin-2-one |
InChI |
InChI=1S/C8H5N3O3/c12-7-4-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-3H,4H2 |
InChIキー |
XARDKOSMBIPEIA-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N=C2C(=N1)C=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11924729.png)
![2-Methyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B11924735.png)




![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)


